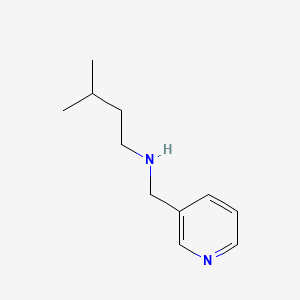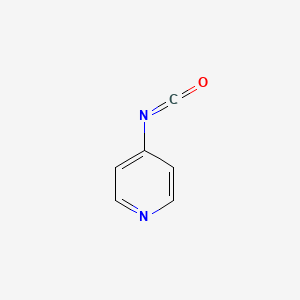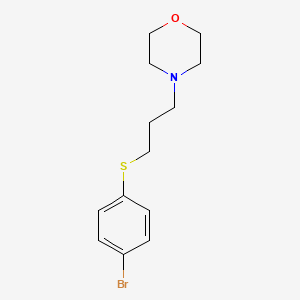
4-(3-((4-Bromophenyl)thio)propyl)morpholine
Übersicht
Beschreibung
“4-(3-((4-Bromophenyl)thio)propyl)morpholine” is a chemical compound with the CAS Number: 1133116-11-6 . It has a molecular weight of 284.2 . The IUPAC name for this compound is 4-[3-(3-bromophenyl)propyl]morpholine .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H18BrNO . The InChI code for this compound is 1S/C13H18BrNO/c14-13-5-1-3-12(11-13)4-2-6-15-7-9-16-10-8-15/h1,3,5,11H,2,4,6-10H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 284.2 . Other specific properties such as boiling point, melting point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Graphical Synthetic Routes and Industrial Applications
Research on compounds similar to 4-(3-((4-Bromophenyl)thio)propyl)morpholine, such as rivaroxaban and its intermediate 4-(4-aminophenyl)-3-morpholinone, highlights the compound's potential in industrial and pharmaceutical manufacturing processes. The investigation into these synthetic routes underscores their commercial value for large-scale production, hinting at the broader applicability of compounds like this compound in the synthesis of medically important agents (Zhang Fu-li, 2012).
Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives, including structures related to this compound, exhibit a broad spectrum of pharmacological activities. This review illustrates the diversity of morpholine's applications, highlighting its presence in compounds developed for varied pharmacological effects. The exploration of morpholine's pharmacophore activities demonstrates its potential as a key moiety in the design of novel therapeutic agents (M. Asif & M. Imran, 2019).
Synthetic Methods and Therapeutic Applications
The synthesis of heterocycles bearing morpholine scaffolds, such as this compound, is pivotal in developing pharmaceuticals. Research on solid-phase syntheses of morpholines reveals their importance in creating bioactive molecules for therapeutic applications, emphasizing the role of morpholine derivatives in medicinal chemistry (P. Králová, Veronika Ručilová, & M. Soural, 2018).
Antioxidant Activity and Biochemical Applications
Studies on antioxidant activity have pointed out the significance of structural moieties present in compounds like this compound. These investigations into the mechanisms of action and effects of such compounds underscore their potential in biochemical applications, including their role in mitigating oxidative stress and contributing to the antioxidant defense system in biological contexts (I. Munteanu & C. Apetrei, 2021).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “4-(3-((4-Bromophenyl)thio)propyl)morpholine” are not available in the search results, morpholine derivatives have been the focus of research due to their confirmed biological and pharmacological activities . These compounds have shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . Therefore, “this compound” could potentially be explored in these areas in future research.
Wirkmechanismus
Target of Action
The primary target of 4-(3-((4-Bromophenyl)thio)propyl)morpholine is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in the transmission of nerve pulses in both mammals and fish .
Mode of Action
The compound interacts with its target, AchE, and affects its activity . The reduced activity of AchE affects the normal transmission of nerve pulses, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The compound affects the biochemical pathways related to the production of reactive oxygen species (ROS) and free radicals . These compounds increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .
Result of Action
The action of this compound results in the formation of unstable molecules from lipid peroxides, which degrade rapidly to form a secondary product termed malondialdehyde (MDA) . MDA is a common biomarker for cells and tissue oxidative injury .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of dust can affect the compound’s action . Moreover, the compound should be handled with care to avoid contact with skin and eyes, and adequate ventilation should be ensured .
Biochemische Analyse
Biochemical Properties
4-(3-((4-Bromophenyl)thio)propyl)morpholine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. This interaction leads to the inhibition of acetylcholinesterase activity, affecting neural transmission . Additionally, this compound has been shown to interact with other biomolecules, influencing various biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect acetylcholine release at cholinergic synapses, thereby impacting neural transmission . Furthermore, this compound has been shown to alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to acetylcholinesterase, inhibiting its activity and thereby affecting acetylcholine levels in the nervous system . This inhibition leads to an accumulation of acetylcholine, which can result in altered neural transmission and various physiological effects. Additionally, this compound may interact with other enzymes and proteins, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical and cellular effects . Long-term exposure to the compound has been associated with alterations in cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects . Studies have indicated that there is a threshold effect, where the compound’s impact on cellular and physiological functions becomes more pronounced at higher concentrations . Toxic effects at high doses include neural transmission impairment and behavioral changes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation. The compound has been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, this compound may influence the activity of other metabolic enzymes, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. Studies have shown that this compound can accumulate in certain tissues, leading to localized effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is crucial for its interaction with target biomolecules and its subsequent biochemical effects. Studies have shown that this compound can localize to the endoplasmic reticulum and other cellular compartments, where it exerts its effects on cellular function.
Eigenschaften
IUPAC Name |
4-[3-(4-bromophenyl)sulfanylpropyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNOS/c14-12-2-4-13(5-3-12)17-11-1-6-15-7-9-16-10-8-15/h2-5H,1,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWAQFXEPDKASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCSC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



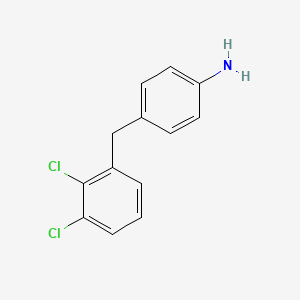
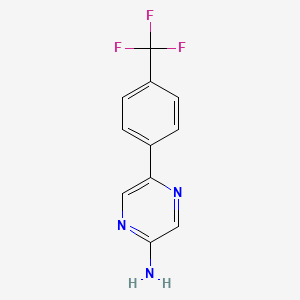

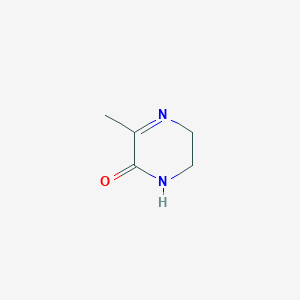
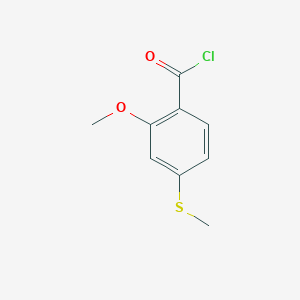
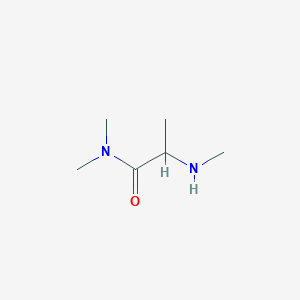
![Cyclohexanecarboxylic acid, 4-[[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]methyl]-, trans-](/img/structure/B3150938.png)


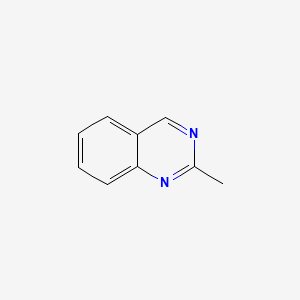
![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B3150967.png)

